

# Spectroscopic Profile of Diethyl Azelate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Diethyl azelate

Cat. No.: B1215421

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This guide provides a comprehensive overview of the spectroscopic data for **Diethyl azelate**, a key compound in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed spectroscopic reference for **Diethyl azelate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **Diethyl azelate** are presented below.

### $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **Diethyl azelate** exhibits distinct signals corresponding to the different types of protons in its structure. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference.

Signal	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
a	1.25	Triplet	6H	-O-CH <sub>2</sub> -CH <sub>3</sub>
b	1.30	Multiplet	6H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
c	1.61	Multiplet	4H	-CO-CH <sub>2</sub> -CH <sub>2</sub> -
d	2.28	Triplet	4H	-CH <sub>2</sub> -CO-O-
e	4.12	Quartet	4H	-O-CH <sub>2</sub> -CH <sub>3</sub>

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule.

Signal	Chemical Shift ( $\delta$ ) ppm	Assignment
1	14.2	-O-CH <sub>2</sub> -CH <sub>3</sub>
2	24.9	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
3	29.0	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
4	34.3	-CH <sub>2</sub> -CO-O-
5	60.1	-O-CH <sub>2</sub> -CH <sub>3</sub>
6	173.6	>C=O

## Experimental Protocol: NMR Spectroscopy

The NMR spectra were acquired on a Bruker Avance 400 spectrometer operating at 400 MHz for <sup>1</sup>H NMR and 100 MHz for <sup>13</sup>C NMR. The sample was prepared by dissolving approximately 10 mg of **Diethyl azelate** in 0.5 mL of deuterated chloroform (CDCl<sub>3</sub>), which also served as the internal standard. The spectra were recorded at room temperature (298 K). For the <sup>1</sup>H NMR spectrum, 16 scans were accumulated, while the <sup>13</sup>C NMR spectrum required 256 scans for adequate signal-to-noise ratio.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

## IR Spectral Data

The IR spectrum of **Diethyl azelate** shows characteristic absorption bands that confirm the presence of its ester functional groups and aliphatic chains.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
2981, 2935, 2859	Strong	C-H stretching (aliphatic)
1738	Very Strong	C=O stretching (ester)
1465, 1369	Medium	C-H bending (aliphatic)
1178	Strong	C-O stretching (ester)

## Experimental Protocol: IR Spectroscopy

The IR spectrum was obtained using a Bruker IFS 85 spectrometer with Fourier Transform (FTIR) capability.<sup>[1]</sup> A thin film of the neat liquid sample was placed between two potassium bromide (KBr) plates. The spectrum was recorded in the range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

## MS Spectral Data

The mass spectrum of **Diethyl azelate** was obtained using Gas Chromatography-Mass Spectrometry (GC-MS).

m/z	Relative Intensity (%)	Assignment
244	5	[M] <sup>+</sup> (Molecular Ion)
199	45	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
171	30	[M - COOCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
152	100	[M - 2x OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup> (rearrangement)
83	60	[C <sub>6</sub> H <sub>11</sub> ] <sup>+</sup>
55	85	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>

## Experimental Protocol: MS

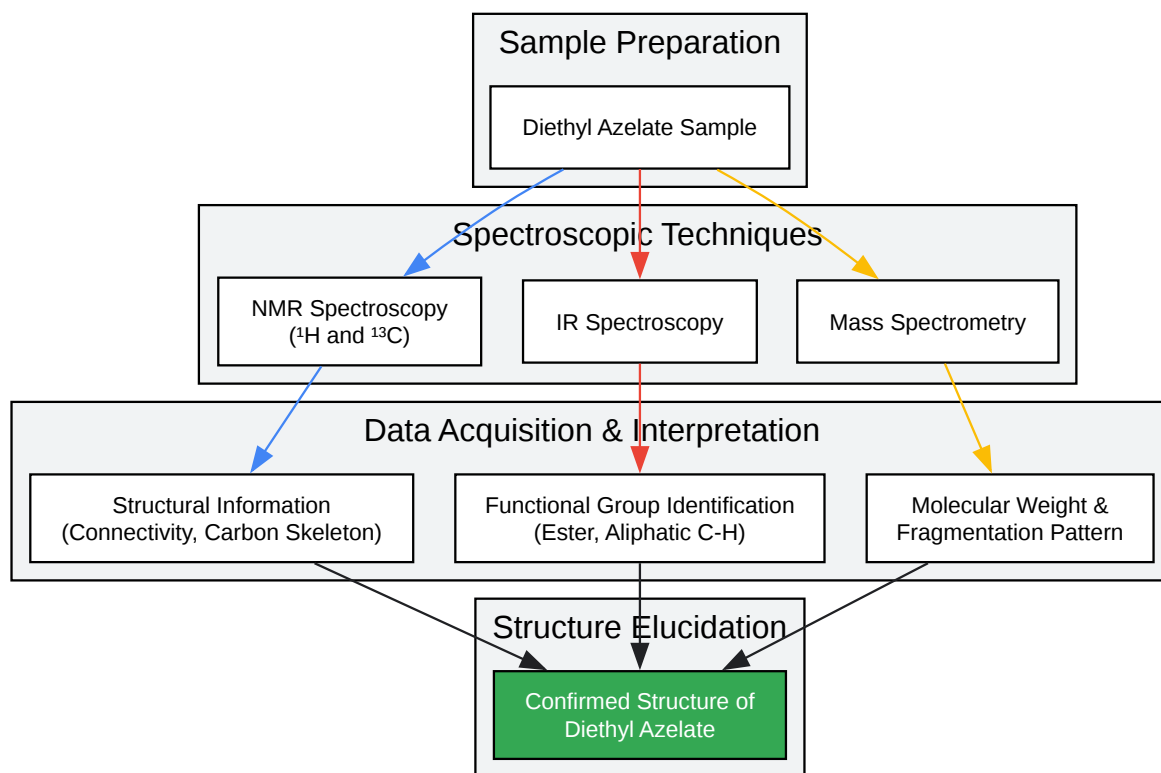
The mass spectrum was recorded on a NIST Mass Spectrometry Data Center instrument.<sup>[1]</sup>

The sample was introduced via a gas chromatograph to ensure purity. The ionization method employed was electron impact (EI) at 70 eV.

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **Diethyl azelate**.

## Workflow for Spectroscopic Analysis of Diethyl Azelate



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Caption: Workflow for the spectroscopic analysis of **Diethyl Azelate**.

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## References

- 1. Diethyl azelate | C<sub>13</sub>H<sub>24</sub>O<sub>4</sub> | CID 12204 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)